molecular formula C6H13NO4S B011601 DL-Ethionine sulfone CAS No. 103364-66-5

DL-Ethionine sulfone

Cat. No. B011601
M. Wt: 195.24 g/mol
InChI Key: JUPFRFWQYLQKPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of amino acid sulfoximines, including DL-ethionine sulfone analogs, typically involves the treatment of corresponding sulfides or sulfoxides with hydrazoic acid. This method yields diastereomeric mixtures of sulfoximines without racemizing the α-amino acids but produces an R, S mixture at the sulfoximine sulfur. These procedures allow for the synthesis of various α-, β-, and γ-substituted methionine analogs, showcasing the versatility and applicability of this synthetic route in creating a wide range of sulfur-containing amino acid derivatives (Griffith, 1987).

Molecular Structure Analysis

The molecular structure of DL-ethionine sulfone and its analogs has been extensively studied using various analytical techniques. For instance, the absolute configuration, bond lengths, and angles of L-buthionine (R)-sulfoximine, a related compound, were determined by X-ray diffraction. This detailed structural analysis provides insight into the stereochemistry and spatial arrangement of atoms within the molecule, which are crucial for understanding its chemical reactivity and biological activity (Campbell, Hayward, & Griffith, 1991).

Chemical Reactions and Properties

DL-Ethionine sulfone and its derivatives undergo various chemical reactions, reflecting their complex chemical behavior. For example, the reduction of methionine sulfoxide to methionine by Escherichia coli suggests the presence of enzymes capable of converting DL-methionine sulfoxide back to methionine, demonstrating the biological relevance of these reactions. This enzymatic activity involves the use of reduced nicotinamide adenine dinucleotide phosphate, indicating the reduction process's specificity and efficiency (Ejiri, Weissbach, & Brot, 1979).

Physical Properties Analysis

The physical properties of DL-ethionine sulfone, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are crucial for its application in various fields, including pharmaceuticals and materials science. Although specific data on DL-ethionine sulfone's physical properties are not provided in the literature reviewed, related compounds like DL-methionine and its sulfoxide and sulfone derivatives have been studied, indicating the importance of the sulfonyl group in determining these compounds' physical characteristics.

Chemical Properties Analysis

The chemical properties of DL-ethionine sulfone, including reactivity towards oxidants, bases, and other reagents, are essential for understanding its mechanism of action and potential applications. For example, the oxidation of DL-methionine by Diethylammonium chlorochromate in dimethylsulphoxide leads to the production of its consecutive sulphoxide, showcasing the reactivity of sulfur-containing amino acids towards specific oxidants. This reaction's kinetics and mechanism offer insights into the chemical behavior of DL-ethionine sulfone analogs in oxidative environments (Naga, Purohit, & Sharma, 2021).

Scientific Research Applications

  • Convulsive Action in Cortical Astrocytes : L-Methionine-DL-sulfoximine (MSO) can increase glutamine efflux from cortical astrocytes, potentially contributing to its convulsive action (Albrecht & Norenberg, 1990).

  • Carcinogenesis : DL-methionine supplementation in ethionine-fed rats reduces the increase in S-adenosylethionine during carcinogenesis and restores diurnal oscillation of adenosine 5'-triphosphate in the liver (Brada, Bulba, & Altman, 1976).

  • Tropolone Biosynthesis Inhibition : L-ethionine effectively inhibits tropolone biosynthesis in Penicillium stipitatum, potentially releasing orsellinic acid as a secondary metabolite (Bentley, Ghaphery, & Keil, 1965).

  • Growth and Serum Parameters in Rats : Dietary soybean trypsin inhibitors and DL-ethionine can negatively impact growth and serum parameters in young rats, with DL-methionine supplementation improving growth and feed efficiency (Peace, Sarwar, Touchburn, & Botting, 1991).

  • Cancer Drug Target : The oxidation of dl-ethionine by Pt(IV) anticancer model compounds leads to ethionine-sulfoxide, which can be used as a cancer drug target (Wang et al., 2019).

  • Brain Glutathione Depletion : Preweanling mice show marked declines in brain and spinal cord glutathione levels when treated with L-buthionine sulfoximine, offering a tool for studying the role of GSH in the CNS (Slivka, Spina, Calvin, & Cohen, 1988).

  • Growth Promotion in Rats : dl-methionine methylsulfonium chloride shows potential for growth promotion in albino rats, while dl-methionine sulfone shows no growth promotion (Bennett, 2003).

  • Liver Function Alteration in Rats : Chronic administration of DL-ethionine in rats leads to rapid decrease in liver S-adenosylethionine accumulation due to diminished synthesis and functional alterations of hepatocytes (Brada, Hrstka, & Bulba, 1988).

properties

IUPAC Name

2-amino-4-ethylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFRFWQYLQKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412507
Record name DL-Ethionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Ethionine sulfone

CAS RN

103364-66-5
Record name DL-Ethionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Ethionine sulfone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
LL Gershbein - Journal of the National Cancer Institute, 1965 - academic.oup.com
Rats were submitted to partial hepatectomy, leading to the removal of two thirds of the liver, and placed on various diets containing homocysteine derivatives and methionine …
Number of citations: 3 academic.oup.com
DH Rammler, C Grado, LR Fowler - Biochemistry, 1964 - ACS Publications
When Aerobacter aerogenes (American Type Culture Collection strain 9621) is grown on a syn-thetic medium containing a growth-limiting amount of sulfate or with methionine as its …
Number of citations: 64 pubs.acs.org
BJ Ortwerth, GD Novelli - Cancer Research, 1969 - AACR
When rats were injected with two 50-µc doses of l-ethionine-ethyl-1- 14 C 24 hours apart, the mixed transfer RNA (tRNA) fraction was labeled to the extent of 200 cpm/A 260 , but the …
Number of citations: 69 aacrjournals.org
K Hayahsi - Chemical and Pharmaceutical Bulletin, 1960 - jstage.jst.go.jp
Toxic substance, which is contained in wheat flour treated with nitrogen trichloride and causing dogs to suffer a fit like epilepsy, was separated by Bently, et al. Although it had been …
Number of citations: 4 www.jstage.jst.go.jp
RC Smith, WD Salmon - Journal of Bacteriology, 1965 - Am Soc Microbiol
… L-Methionine was purchased from Mann Research Laboratories, New York, NY DL-Ethionine sulfoxide, DLethionine sulfone, DL-methionine sulfone, and DLmethionine sulfoxide were …
Number of citations: 31 journals.asm.org
EP Latjg - 1955 - academic.oup.com
… ; sodium glyoxylate monohydrate; aD-glucose-1phosphate; tetraacetyl-D-ribofuranose; L-argininic acid; DL-methionine sulfoxide; DL-methionine sulfone and DL-ethionine sulfone; …
Number of citations: 1 academic.oup.com
RT Borchardt, YS Wu - Journal of Medicinal Chemistry, 1974 - ACS Publications
… prepared by a modified literature procedure previously used to make DL-methionine sulfone and DL-ethionine sulfone.18 To 3 ml of H20 was added 100 mg of ammonium molybdate …
Number of citations: 108 pubs.acs.org
AA Greene, EG Marcusson, GP Morell… - Journal of Biological …, 1990 - Elsevier
We characterize here a lysosomal cystine transporter in mouse L-929 fibroblasts. Granular fractions from cells preloaded with cystine demonstrated countertransport that showed no …
Number of citations: 23 www.sciencedirect.com
D Banes - 1955 - academic.oup.com
… ; sodium glyoxylate monohydrate; aD-glucose-1phosphate; tetraacetyl-D-ribofuranose; L-argininic acid; DL-methionine sulfoxide; DL-methionine sulfone and DL-ethionine sulfone; …
Number of citations: 0 academic.oup.com
RW Detroy, SN Freer - 1974
Number of citations: 11

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